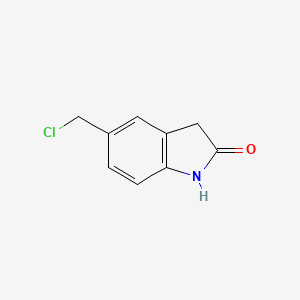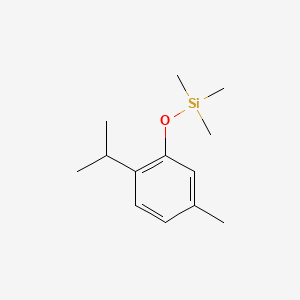
5-Hydroxy-2-iodo-4-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-2-iodo-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7IO3. It is a derivative of benzaldehyde, characterized by the presence of hydroxyl, iodo, and methoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-iodo-4-methoxybenzaldehyde typically involves the iodination of 5-Hydroxy-4-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite, which facilitates the formation of the iodo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
5-Hydroxy-2-iodo-4-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 5-Hydroxy-2-iodo-4-methoxybenzoic acid.
Reduction: 5-Hydroxy-2-iodo-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Hydroxy-2-iodo-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-Hydroxy-2-iodo-4-methoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyl and methoxy groups can form hydrogen bonds, while the iodo group can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-Hydroxy-2-iodo-4-methoxybenzaldehyde: The compound itself.
4-Hydroxy-2-iodo-5-methoxybenzaldehyde: A positional isomer with similar functional groups.
5-Iodovanillin: Another iodo-substituted benzaldehyde with a methoxy group.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups. The presence of both hydroxyl and methoxy groups on the aromatic ring, along with the iodo substituent, provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
69048-73-3 |
|---|---|
分子式 |
C8H7IO3 |
分子量 |
278.04 g/mol |
IUPAC 名称 |
5-hydroxy-2-iodo-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7IO3/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-4,11H,1H3 |
InChI 键 |
APPXRZUFMHRGGW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)I)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)





![11,12-dimethoxyquinoxalino[2,3-f][1,10]phenanthroline](/img/structure/B13943067.png)
![4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine](/img/structure/B13943068.png)


